4-(2-Thienyl)benzenesulfonamide
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Overview
Description
4-(2-Thienyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thienyl)benzenesulfonamide typically involves the reaction of 2-thiophenylamine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Thienyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-(2-Thienyl)benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Thienyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to decreased intraocular pressure in glaucoma or reduced tumor growth in cancer .
Comparison with Similar Compounds
- 4-(3-(2-Thienyl)-3H-indeno[1,2-c]pyrazol-2-yl)-benzenesulfonamide
- 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide
- Indole-based benzenesulfonamides
Comparison: 4-(2-Thienyl)benzenesulfonamide is unique due to its thienyl substitution, which imparts distinct electronic and steric properties compared to other benzenesulfonamides. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C10H9NO2S2 |
---|---|
Molecular Weight |
239.3 g/mol |
IUPAC Name |
4-thiophen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H9NO2S2/c11-15(12,13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H2,11,12,13) |
InChI Key |
VHVAYLNVYGGRPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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